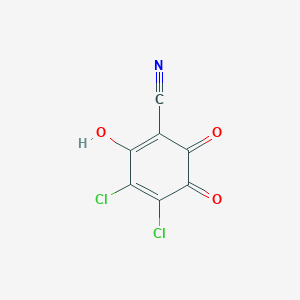![molecular formula C12H27N5 B14303035 1,4,7,10,13-Pentaazabicyclo[11.2.2]heptadecane CAS No. 117257-88-2](/img/structure/B14303035.png)
1,4,7,10,13-Pentaazabicyclo[11.2.2]heptadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,7,10,13-Pentaazabicyclo[11.2.2]heptadecane is a complex organic compound known for its unique structure and properties. It is a bicyclic compound containing five nitrogen atoms, which makes it a polyamine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10,13-Pentaazabicyclo[11.2.2]heptadecane typically involves multi-step organic reactions. One common method includes the cyclization of linear polyamines under specific conditions to form the bicyclic structure. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as distillation or crystallization to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,4,7,10,13-Pentaazabicyclo[11.2.2]heptadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: The nitrogen atoms in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitrogen oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
1,4,7,10,13-Pentaazabicyclo[11.2.2]heptadecane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing complex molecules.
Biology: The compound’s polyamine structure makes it useful in studying cellular processes and interactions.
Mécanisme D'action
The mechanism of action of 1,4,7,10,13-Pentaazabicyclo[11.2.2]heptadecane involves its interaction with molecular targets, such as enzymes and receptors. The compound’s polyamine structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4,7,10-Tetraazabicyclo[8.2.2]hexadecane
- 1,4,7,10,13,16-Hexaazabicyclo[14.2.2]octadecane
Uniqueness
1,4,7,10,13-Pentaazabicyclo[11.2.2]heptadecane is unique due to its specific bicyclic structure and the presence of five nitrogen atoms. This structure imparts distinct chemical and physical properties, making it different from other similar compounds. Its ability to undergo various chemical reactions and its wide range of applications further highlight its uniqueness .
Propriétés
| 117257-88-2 | |
Formule moléculaire |
C12H27N5 |
Poids moléculaire |
241.38 g/mol |
Nom IUPAC |
1,4,7,10,13-pentazabicyclo[11.2.2]heptadecane |
InChI |
InChI=1S/C12H27N5/c1-3-14-5-7-16-9-11-17(12-10-16)8-6-15-4-2-13-1/h13-15H,1-12H2 |
Clé InChI |
RCVAPWJFQRVQMF-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCN2CCN(CCNCCN1)CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,5,8,11,14-Pentaoxabicyclo[13.2.1]octadec-16-ene](/img/structure/B14303016.png)
